3'-{3,5-Bis[3',5'-dicarboxy-5-(3,5-dicarboxyphenyl)-[1,1'-biphenyl]-3-yl]phenyl}-5'-(3,5-dicarboxyphenyl)-[1,1'-biphenyl]-3,5-dicarboxylic acid
CAS No.:
Cat. No.: VC15802244
Molecular Formula: C72H42O24
Molecular Weight: 1291.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C72H42O24 |
|---|---|
| Molecular Weight | 1291.1 g/mol |
| IUPAC Name | 5-[3-[3,5-bis[3,5-bis(3,5-dicarboxyphenyl)phenyl]phenyl]-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid |
| Standard InChI | InChI=1S/C72H42O24/c73-61(74)49-13-43(14-50(25-49)62(75)76)37-4-34(5-38(10-37)44-15-51(63(77)78)26-52(16-44)64(79)80)31-1-32(35-6-39(45-17-53(65(81)82)27-54(18-45)66(83)84)11-40(7-35)46-19-55(67(85)86)28-56(20-46)68(87)88)3-33(2-31)36-8-41(47-21-57(69(89)90)29-58(22-47)70(91)92)12-42(9-36)48-23-59(71(93)94)30-60(24-48)72(95)96/h1-30H,(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,95,96) |
| Standard InChI Key | BOOXYQWQWAMQIG-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C=C1C2=CC(=CC(=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O)C5=CC(=CC(=C5)C6=CC(=CC(=C6)C(=O)O)C(=O)O)C7=CC(=CC(=C7)C(=O)O)C(=O)O)C8=CC(=CC(=C8)C9=CC(=CC(=C9)C(=O)O)C(=O)O)C1=CC(=CC(=C1)C(=O)O)C(=O)O |
Introduction
The compound 3'-{3,5-Bis[3',5'-dicarboxy-5-(3,5-dicarboxyphenyl)-[1,1'-biphenyl]-3-yl]phenyl}-5'-(3,5-dicarboxyphenyl)-[1,1'-biphenyl]-3,5-dicarboxylic acid is a complex organic molecule characterized by its highly substituted biphenyl structure and multiple dicarboxylic acid functionalities. This compound, with a molecular weight of 1291.1 g/mol, is notable for its potential applications in various fields, including materials science and medicinal chemistry .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic synthesis techniques. While specific synthetic routes may vary based on starting materials and desired purity levels, common methods involve the use of commercially available reagents and catalysts to facilitate the formation of the complex biphenyl structure.
The carboxylic acid functional groups in this compound can undergo various reactions such as esterification, amidation, and decarboxylation under appropriate conditions. These reactions can be tailored to produce derivatives with specific properties for different applications.
Potential Applications
Given its unique structure and chemical properties, 3'-{3,5-Bis[3',5'-dicarboxy-5-(3,5-dicarboxyphenyl)-[1,1'-biphenyl]-3-yl]phenyl}-5'-(3,5-dicarboxyphenyl)-[1,1'-biphenyl]-3,5-dicarboxylic acid has potential applications in:
-
Materials Science: As a precursor for high-performance polymers or as a component in supramolecular assemblies due to its ability to form strong hydrogen bonds and coordination complexes.
-
Medicinal Chemistry: Its complex structure may allow it to interact with biological targets in unique ways, potentially leading to novel therapeutic agents.
Comparison with Similar Compounds
This compound shares structural features with other biphenyl-based dicarboxylic acids but is distinguished by its highly substituted nature and multiple dicarboxylic acid groups. For comparison:
| Compound | Structure Features | Unique Properties |
|---|---|---|
| Terephthalic Acid | Dicarboxylic acid | Widely used in polyester production |
| Phthalic Acid | Dicarboxylic acid | Commonly used in plasticizers |
| 4,4'-Biphenyldicarboxylic Acid | Biphenyl structure | Used in high-performance polymers |
| 3'-{3,5-Bis[3',5'-dicarboxy-5-(3,5-dicarboxyphenyl)-[1,1'-biphenyl]-3-yl]phenyl}-5'-(3,5-dicarboxyphenyl)-[1,1'-biphenyl]-3,5-dicarboxylic acid | Highly substituted biphenyl with multiple dicarboxylic acid groups | Potential for enhanced reactivity and interaction capabilities |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume